5,6,7-trimethoxy-1-methyl-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide
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Overview
Description
5,6,7-trimethoxy-1-methyl-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including methoxy, methyl, thiazole, and indole, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-trimethoxy-1-methyl-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the indole core, followed by the introduction of methoxy groups at specific positions. The thiazole moiety is then incorporated through a series of condensation reactions. The final step involves the coupling of the indole and thiazole fragments under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5,6,7-trimethoxy-1-methyl-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
5,6,7-trimethoxy-1-methyl-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,6,7-trimethoxy-1-methyl-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5,6,7-trimethoxy-1-methyl-1H-indole-2-carboxylate: Similar structure but lacks the thiazole moiety.
4,6,7-Trimethoxy-5-methylchromen-2-one: Contains methoxy groups but has a different core structure.
1,2,3-Trimethoxy-5-(methoxymethyl)benzene: Similar methoxy substitution pattern but different core structure .
Properties
Molecular Formula |
C19H22N4O5S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
5,6,7-trimethoxy-1-methyl-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]indole-2-carboxamide |
InChI |
InChI=1S/C19H22N4O5S/c1-10(17(24)22-19-20-6-7-29-19)21-18(25)12-8-11-9-13(26-3)15(27-4)16(28-5)14(11)23(12)2/h6-10H,1-5H3,(H,21,25)(H,20,22,24)/t10-/m0/s1 |
InChI Key |
MAQANKNTAHMUFM-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC(=C(C(=C3N2C)OC)OC)OC |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)NC(=O)C2=CC3=CC(=C(C(=C3N2C)OC)OC)OC |
Origin of Product |
United States |
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